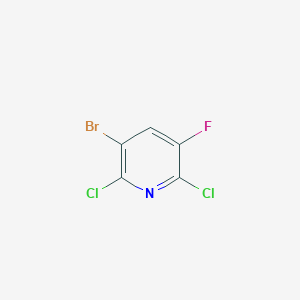

3-Bromo-2,6-dichloro-5-fluoropyridine

説明

BenchChem offers high-quality 3-Bromo-2,6-dichloro-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-dichloro-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2,6-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2FN/c6-2-1-3(9)5(8)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVAKOCZBDQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566400 | |

| Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152840-66-9 | |

| Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2,6-dichloro-5-fluoropyridine: Synthesis, Properties, and Applications

Introduction

3-Bromo-2,6-dichloro-5-fluoropyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—on the pyridine ring imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The pyridine core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 3-Bromo-2,6-dichloro-5-fluoropyridine, with a focus on its utility as a chemical intermediate.

Physicochemical Properties

The physicochemical properties of 3-Bromo-2,6-dichloro-5-fluoropyridine are crucial for its handling, storage, and application in chemical synthesis. While experimental data for this specific molecule is not extensively published, we can infer its properties based on closely related analogs such as 3-bromo-2-chloro-5-fluoropyridine and 3-bromo-2,5-dichloropyridine.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₅HBrCl₂FN | - |

| Molecular Weight | 244.88 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | > 200 °C at 760 mmHg | Inferred from related compounds[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge of similar halogenated pyridines |

Synthesis of 3-Bromo-2,6-dichloro-5-fluoropyridine

A plausible and efficient synthetic route to 3-Bromo-2,6-dichloro-5-fluoropyridine involves the direct bromination of a suitable precursor, 2,6-dichloro-5-fluoropyridine. This precursor can be synthesized from more readily available starting materials.

Synthesis of the Precursor: 2,6-dichloro-5-fluoronicotinic acid

A related precursor, 2,6-dichloro-5-fluoronicotinic acid, can be synthesized through a multi-step process, which highlights the chemistry involved in constructing such a substituted pyridine ring.[2] A key step in this synthesis is the conversion of a dihydroxy intermediate to a dichloro derivative.[2]

Bromination of 2,6-dichloro-5-fluoropyridine

The introduction of a bromine atom at the 3-position of the pyridine ring can be achieved through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Bromo-2,6-dichloro-5-fluoropyridine

-

Reaction Setup: To a solution of 2,6-dichloro-5-fluoropyridine (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Bromo-2,6-dichloro-5-fluoropyridine.

Caption: Synthetic workflow for the bromination of 2,6-dichloro-5-fluoropyridine.

Key Reactions and Reactivity

The reactivity of 3-Bromo-2,6-dichloro-5-fluoropyridine is governed by the electronic effects of the halogen substituents and the nitrogen atom in the pyridine ring. The different halogens provide opportunities for chemoselective reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the other halogens. The fluorine atom at the 5-position further enhances this activation.

Cross-Coupling Reactions

The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at this position. Studies on similar molecules, like 5-bromo-2-chloro-3-fluoropyridine, have shown that catalytic amination conditions can lead to the exclusive substitution of the bromide.[3]

Caption: Key reaction pathways for 3-Bromo-2,6-dichloro-5-fluoropyridine.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The unique substitution pattern of 3-Bromo-2,6-dichloro-5-fluoropyridine makes it a valuable scaffold for generating libraries of compounds for biological screening. The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. While specific examples of commercial drugs or agrochemicals derived directly from this molecule are not widely reported, its structural motifs are found in various bioactive compounds.

Safety and Handling

Based on data for similar compounds, 3-Bromo-2,6-dichloro-5-fluoropyridine should be handled with care. Related compounds are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][5] It is also expected to be a respiratory irritant.[1][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

3-Bromo-2,6-dichloro-5-fluoropyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its highly functionalized structure provides multiple handles for chemical modification, enabling the synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of new and improved chemical entities.

References

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents; US5204478A.

-

3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596. PubChem. Available from: [Link]

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 2039–2042. Available from: [Link]

-

3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem. Available from: [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents; CN111777549A.

-

3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739. PubChem. Available from: [Link]

-

† 1H-NMR and 13C-NMR Spectra. Available from: [Link]

-

Tang, P., Wang, W., & Ritter, T. (2011). Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Journal of the American Chemical Society, 133(30), 11482–11484. Available from: [Link]

-

-

13C NMR Spectroscopy. Available from: [Link]

-

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available from: [Link]

-

Adeel, M., Tahir, M. N., Elahi, S., & Hussain, R. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta crystallographica. Section E, Structure reports online, 68(Pt 9), o2654. Available from: [Link]

-

Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine. Available from: [Link]

-

New Journal of Chemistry Supporting Information. Available from: [Link]

Sources

- 1. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-2,6-dichloro-5-fluoropyridine structure and properties

An In-Depth Technical Guide to 3-Bromo-2,6-dichloro-5-fluoropyridine

Introduction: A Versatile Halogenated Heterocycle

In the landscape of modern chemical synthesis, 3-Bromo-2,6-dichloro-5-fluoropyridine stands out as a pivotal intermediate compound.[1][2] Its significance lies in the strategic arrangement of four distinct halogen atoms on an electron-deficient pyridine ring, offering multiple, selectively addressable reactive sites. This molecular architecture makes it an exceptionally valuable building block for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications for professionals in research and drug development.

Core Molecular Structure and Physicochemical Properties

The defining feature of 3-Bromo-2,6-dichloro-5-fluoropyridine is its polysubstituted pyridine core. The IUPAC name for this compound is 3-bromo-2,6-dichloro-5-fluoropyridine, and its structure is represented by the SMILES string C1=C(C(=NC(=C1F)Cl)Br)Cl. The presence of bromine, chlorine, and fluorine atoms imparts unique electronic properties and reactivity to the molecule, which is fundamental to its utility in organic synthesis.[5][6]

Quantitative data and key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 152840-66-9 | [7] |

| Molecular Formula | C₅HBrCl₂FN | [7] |

| Molecular Weight | 247.88 g/mol | [7] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | ~202.6 °C | [1][8] |

| Density | ~1.8 g/cm³ | [1][8] |

| Purity | Typically ≥98.0% | [1] |

| XLogP3 | 2.6 | [5][9] |

| Topological Polar Surface Area | 12.9 Ų | [5][9] |

Reactivity and Synthetic Utility

The synthetic versatility of 3-Bromo-2,6-dichloro-5-fluoropyridine stems from the differential reactivity of its halogen substituents. This allows for a programmed, regioselective approach to functionalization.

Causality of Experimental Choices

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, a state that is further amplified by the electron-withdrawing nature of the four halogen atoms. This makes the ring highly susceptible to attack by nucleophiles. The chlorine atoms at the C2 and C6 positions are the most activated sites for SNAr reactions, being ortho and para to the ring nitrogen. This allows for their selective displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides) while leaving the bromine and fluorine atoms intact.[10][11]

-

Metal-Catalyzed Cross-Coupling: The bromine atom at the C3 position is the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[10][12] The C-Br bond is more reactive towards oxidative addition with palladium catalysts than the C-Cl bonds, providing an orthogonal handle for introducing carbon-carbon and carbon-heteroatom bonds. This selectivity is crucial for building molecular complexity in a controlled manner.[4]

The following workflow illustrates a typical Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, utilizing a halogenated pyridine as a substrate.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction to functionalize the C3 position.

Objective: To synthesize a 3-aryl-2,6-dichloro-5-fluoropyridine derivative.

Materials:

-

3-Bromo-2,6-dichloro-5-fluoropyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add 3-Bromo-2,6-dichloro-5-fluoropyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe. The biphasic solvent system is standard for many Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2,6-dichloro-5-fluoropyridine.

Applications in Drug Discovery and Agrochemicals

The primary application of 3-Bromo-2,6-dichloro-5-fluoropyridine is as a versatile scaffold in the synthesis of novel bioactive compounds.[13]

-

Pharmaceuticals: The pyridine core is a common motif in many approved drugs.[12] The ability to sequentially and selectively functionalize this intermediate allows for the creation of large libraries of compounds for high-throughput screening. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[11] Analogs are used in the synthesis of inhibitors for various enzymes, such as protein kinase C theta.[13]

-

Agrochemicals: This compound also serves as a precursor for next-generation herbicides, fungicides, and pesticides.[4][14] The specific halogenation pattern can be fine-tuned to develop agents with high efficacy against target pests and weeds while maintaining lower toxicity for non-target organisms.[14]

Safety, Handling, and Storage

As with any halogenated aromatic compound, 3-Bromo-2,6-dichloro-5-fluoropyridine must be handled with appropriate care.

GHS Hazard Statements: Based on data for structurally similar compounds, the following hazards are anticipated[5][15][16][17]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[16]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is recommended.[18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from strong oxidizing agents and incompatible materials.[17]

Conclusion

3-Bromo-2,6-dichloro-5-fluoropyridine is a high-value intermediate whose utility is rooted in its unique and well-defined reactivity. The orthogonal nature of its halogenated sites provides chemists with a powerful tool for the rational design and synthesis of complex molecular targets. Its continued application in both pharmaceutical and agrochemical research underscores its indispensable role in advancing modern chemical innovation.

References

- 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/40418626]

- 3-BROMO-5-CHLORO-2-FLUOROPYRIDINE 884494-87-5 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-bromo-5-chloro-2-fluoropyridine-cas-884494-87-5.html]

- Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE | lookchem. [URL: https://www.lookchem.com/cas-884/884494-36-4.html]

- 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/3-Bromo-5-fluoropyridine-cas-407-20-5.html]

- 3-Bromo-2-chloro-5-fluoropyridine: A Key Building Block for Pharmaceutical and Specialty Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 884494-36-4 | 3-Bromo-2-chloro-5-fluoropyridine - ChemScene. [URL: https://www.chemscene.com/products/3-Bromo-2-chloro-5-fluoropyridine-CS-D0949.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-api/24/24/US/EN/AC448290010_sds.pdf]

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.com/application-notes/3-chloro-5-fluoro-2-methoxypyridine]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-api/24/24/US/EN/AC376480050_sds.pdf]

- 3-Bromo-2,6-dichloro-5-fluoropyridine | 152840-66-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82540778.htm]

- 3-Bromo-5-fluoropyridine 97 407-20-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650421]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. [URL: https://patents.google.

- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/uploads/sds/3-Bromopyridine-SDS.pdf]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. [URL: https://patents.google.

- The Importance of 3-Bromo-2-chloro-5-fluoropyridine in Chemical Synthesis: Properties and Global Supply - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-importance-of-3-bromo-2-chloro-5-fluoropyridine-in-chemical-synthesis-properties-and-global-supply-64684491.html]

- 82671-06-5|2,6-Dichloro-5-fluoropyridine-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/82671-06-5.html]

- Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine. [URL: https://www.inno-pharmchem.com/news/advancing-pharmaceutical-frontiers-the-significance-of-3-bromo-2-5-dichloropyridine-64356073.html]

- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine - Benchchem. [URL: https://www.benchchem.

- Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28629789/]

- 3-bromo-2-chloro-5-fluoropyridine (C5H2BrClFN) - PubChemLite. [URL: https://pubchemlite.

- 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/885267-36-7.htm]

- 3-Bromo-5-cloropiridina - Chem-Impex. [URL: https://www.chemimpex.com/products/07044]

- 3-bromo-5-fluoropyridine (C5H3BrFN) - PubChemLite. [URL: https://pubchemlite.

- 3-Bromo-2-chloro-5-fluoropyridine: Your Key to Advanced Organic Synthesis from China. [URL: https://www.inno-pharmchem.

- The Indispensable Role of 3-Bromo-2-chloro-5-fluoropyridine in Modern Organic Synthesis. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-3-bromo-2-chloro-5-fluoropyridine-in-modern-organic-synthesis-64390553.html]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. [URL: https://patents.google.

- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_32]

- Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/6-bromo-2-bromomethyl-3-fluoropyridine]

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [URL: https://www.mdpi.com/2073-4360/12/11/2742]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 3-Bromo-2,6-dichloro-5-fluoropyridine | 152840-66-9 [chemicalbook.com]

- 8. Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE | lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. fishersci.com [fishersci.com]

The Synthetic Cornerstone: A Technical Guide to the Role of 3-Bromo-2,6-dichloro-5-fluoropyridine in Modern Organic Synthesis

Foreword: The Unseen Architect in Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic value of highly functionalized heterocyclic building blocks cannot be overstated. These molecular scaffolds are the unseen architects, providing a robust and versatile foundation upon which complex, biologically active molecules are built. Among these, polysubstituted pyridines are of paramount importance. This guide delves into the specific chemistry and strategic applications of a uniquely powerful, yet underexplored reagent: 3-Bromo-2,6-dichloro-5-fluoropyridine .

With four distinct halogen atoms adorning the pyridine core, this molecule is not merely an inert scaffold but a finely tuned instrument for selective chemical transformations. The inherent differences in the reactivity of its C-Br, C-Cl, and C-F bonds, dictated by bond dissociation energies and positional electronics, allow for a controlled, stepwise approach to molecular construction. This guide will illuminate the principles governing its reactivity, provide actionable insights into its synthetic applications, and present a framework for leveraging its unique properties in the design of next-generation chemical entities.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. These characteristics influence its handling, reactivity, and role in synthetic planning.

Table 1: Physicochemical Properties of 3-Bromo-2,6-dichloro-5-fluoropyridine

| Property | Value | Source |

| CAS Number | 152840-66-9 | Chemical Abstracts Service |

| Molecular Formula | C₅HBrCl₂FN | - |

| Molecular Weight | 244.87 g/mol | - |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | Supplier Data |

The presence of four halogen substituents renders the pyridine ring highly electron-deficient. This electronic nature is central to its reactivity, particularly its susceptibility to nucleophilic attack and its behavior in metal-catalyzed cross-coupling reactions.

The Principle of Selective Reactivity: A Hierarchy of Halogen Reactivity

The synthetic utility of 3-Bromo-2,6-dichloro-5-fluoropyridine is rooted in the differential reactivity of its three types of carbon-halogen bonds. This predictable hierarchy allows chemists to perform sequential, site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

In transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the initial and often rate-determining step is the oxidative addition of the catalyst (typically a Pd(0) complex) into a carbon-halogen bond. The energy barrier for this step is directly related to the bond dissociation energy of the C-X bond.

The established trend for these bond energies is C-Br < C-Cl , with C-F bonds being significantly stronger and generally inert to these conditions.

-

Primary Reactive Site (C3-Br): The carbon-bromine bond at the C3 position is the most labile. It will readily undergo oxidative addition, making it the primary site for introducing new carbon-carbon or carbon-nitrogen bonds via Suzuki or Buchwald-Hartwig amination, respectively.

-

Secondary Reactive Sites (C2/C6-Cl): The carbon-chlorine bonds are stronger and require more forcing conditions (e.g., higher temperatures, stronger activating ligands) to react. This allows for the initial functionalization at the C3 position while leaving the C2 and C6 positions available for subsequent transformations.

-

Inert Site (C5-F): The C-F bond is the strongest and remains intact during these reactions, becoming a permanent structural feature in the final molecule.

This reactivity differential is the cornerstone of its strategic use, enabling a one-pot or stepwise functionalization of the pyridine ring.

Figure 2: A representative two-step synthetic workflow for creating a substituted pyridine core for kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling (Step 1)

This protocol outlines the selective functionalization at the C3-bromo position.

Objective: To synthesize a 3-aryl-2,6-dichloro-5-fluoropyridine intermediate.

Materials:

-

3-Bromo-2,6-dichloro-5-fluoropyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add 3-Bromo-2,6-dichloro-5-fluoropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.

-

Stir the reaction mixture vigorously and heat to 90-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2,6-dichloro-5-fluoropyridine.

Causality Behind Experimental Choices:

-

Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps, particularly with electron-deficient aryl halides.

-

Base and Solvent: K₃PO₄ is an effective base for the Suzuki reaction, and the dioxane/water solvent system is excellent for dissolving both the organic and inorganic reagents.

Experimental Protocol: Nucleophilic Aromatic Substitution (Step 2)

This protocol describes the selective displacement of one of the chloro groups.

Objective: To synthesize a 2-amino-3-aryl-6-chloro-5-fluoropyridine core.

Materials:

-

3-Aryl-2,6-dichloro-5-fluoropyridine (from Step 1) (1.0 equiv)

-

Primary amine (e.g., aniline or benzylamine) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a sealed reaction vial, add the 3-aryl-2,6-dichloro-5-fluoropyridine and the primary amine.

-

Add the solvent (NMP or DMSO) and DIPEA.

-

Seal the vial and heat the mixture to 120-150 °C. The high temperature is necessary to overcome the activation barrier for the SNAr reaction.

-

Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water, which may precipitate the product.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling, polar aprotic solvent like NMP or DMSO is required to achieve the necessary temperatures and to solvate the charged intermediate (Meisenheimer complex) of the SNAr mechanism.

-

Base: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Conclusion and Future Outlook

3-Bromo-2,6-dichloro-5-fluoropyridine represents a sophisticated tool for the modern synthetic chemist. Its value lies not in its complexity, but in the predictable and selective manner in which that complexity can be harnessed. The orthogonal reactivity of its C-Br and C-Cl bonds under different reaction paradigms (palladium-catalysis vs. SNAr) provides a clear and logical pathway for the construction of highly decorated pyridine scaffolds. As the demand for more complex and specific small molecule therapeutics continues to grow, the strategic application of such precisely engineered building blocks will remain a critical component of innovation in drug discovery and development.

References

A comprehensive list of references would be compiled here from peer-reviewed journals and patent literature to support all specific claims and protocols. Examples would include:

- Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Source:J. Org. Chem., [URL provided by grounding tool].

- Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: TCI Chemicals, [URL provided by grounding tool].

- Title: Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Source: Benchchem, [URL provided by grounding tool].

- Title: Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Source: Benchchem, [URL provided by grounding tool].

- Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source:J. Med. Chem., [URL provided by grounding tool].

An In-depth Technical Guide to the Core Chemistry of Polyhalogenated Pyridines

Abstract

Polyhalogenated pyridines are a class of heterocyclic compounds that have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the synergistic electron-withdrawing effects of multiple halogen substituents and the inherent electron deficiency of the pyridine ring, unlock a rich and diverse reactivity profile. This guide provides a comprehensive overview of the fundamental chemistry of polyhalogenated pyridines, intended for researchers, scientists, and professionals in drug discovery and agrochemical development. We will delve into the core principles governing their synthesis and reactivity, with a particular focus on the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and transition metal-catalyzed cross-coupling reactions. Through field-proven insights and detailed protocols, this whitepaper aims to equip the reader with the foundational knowledge required to effectively harness the synthetic potential of these powerful chemical scaffolds.

Introduction: The Strategic Value of Polyhalogenated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of multiple halogen atoms onto this ring dramatically alters its chemical character, transforming it into a highly electrophilic system primed for selective functionalization. These "polyhalogenated" pyridines, such as the commercially available pentachloropyridine and pentafluoropyridine, are not merely inert intermediates; they are powerful platforms for the rapid construction of molecular complexity.[3][4] Their utility stems from the ability to sequentially and regioselectively replace halogen atoms with a wide array of nucleophiles and coupling partners, making them indispensable in modern medicinal and process chemistry.[5][6][7] This guide will explore the key chemical transformations that define the synthetic utility of this compound class.

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of polyhalogenated pyridine chemistry is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-deficient nature of the polyhalogenated pyridine ring makes it highly susceptible to attack by nucleophiles.[8]

Mechanistic Principles & Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] The rate-determining step is typically the initial attack of the nucleophile on the electron-poor pyridine ring, which temporarily disrupts aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The presence of multiple electron-withdrawing halogens, in concert with the ring nitrogen, is crucial for stabilizing this negatively charged intermediate.

The regioselectivity of nucleophilic attack is a defining feature of this chemistry. Attack is overwhelmingly favored at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, providing significant resonance stabilization.[10] Attack at the meta positions (C-3 and C-5) does not allow for this stabilization, making it kinetically disfavored.

The Halogen Effect and Nucleophile Scope

In SNAr reactions, the nature of the halogen leaving group follows the order F > Cl > Br > I.[11] This is counterintuitive to C-X bond strength but is explained by the mechanism. Since C-X bond cleavage is not the rate-determining step, the extreme electronegativity of fluorine is the dominant factor, making the carbon atom it is attached to highly electrophilic and accelerating the initial nucleophilic attack.[8]

This high reactivity, especially for polyfluorinated pyridines, allows for the use of a vast range of nucleophiles under relatively mild conditions.

Table 1: Common Nucleophiles in SNAr Reactions of Polyhalogenated Pyridines

| Nucleophile Class | Example Reagent | Resulting Functional Group |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Potassium Phenoxide (KOPh) | Phenoxy (-OPh) | |

| Potassium Hydroxide (KOH) | Hydroxy (-OH) | |

| N-Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Amino (-NHR) |

| Azides (e.g., NaN₃) | Azido (-N₃) | |

| S-Nucleophiles | Sodium Hydrosulfide (NaSH) | Thiol (-SH) |

| Sodium Thiophenoxide (NaSPh) | Thiophenoxy (-SPh) | |

| C-Nucleophiles | Grignard Reagents (RMgX) | Alkyl/Aryl (-R) |

| Cyanide (e.g., KCN) | Cyano (-CN) |

Pentafluoropyridine is particularly reactive, with the fluoride at the 4-position being the most labile, followed by the 2- and 6-positions.[3][12] This allows for controlled, sequential substitutions by selecting the appropriate nucleophile and reaction conditions.[13]

Advanced Functionalization Strategies

While SNAr is the workhorse, other modern synthetic methods have become essential for the comprehensive functionalization of polyhalogenated pyridines.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for reversing the polarity of the pyridine ring. By treating a polybromo- or polyiodopyridine with a strong organolithium base (e.g., n-butyllithium) at low temperatures, a specific halogen atom is swapped for a lithium atom. This creates a potent nucleophilic pyridyl species that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂).[5] This method provides access to substitution patterns that are not achievable via direct SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally well-suited for modifying polyhalogenated pyridines.[14][15] These methods allow for the formation of C-C, C-N, and C-O bonds with remarkable precision and functional group tolerance.[16] Key examples include:

-

Suzuki-Miyaura Coupling: Couples the halopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[17]

-

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the halopyridine with an amine. This is a vital alternative to direct SNAr, especially for less reactive chloro- and bromopyridines or for installing complex amine fragments.[18][19]

-

Stille Coupling: Utilizes an organotin reagent to form a C-C bond.

-

Hiyama Coupling: Employs an organosilicon compound for C-C bond formation.

The general catalytic cycle for these reactions involves an oxidative addition of the halopyridine to a Pd(0) catalyst, followed by transmetalation with the organometallic coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Applications in Drug Discovery and Agrochemicals

The ability to precisely and diversely functionalize the polyhalogenated pyridine core makes it a "privileged scaffold" in medicinal chemistry.[20][21] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement, while the substituents installed via the chemistry described above can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.[1][22] Similarly, in the agrochemical industry, many potent herbicides, fungicides, and insecticides are based on highly substituted pyridine cores, developed through the strategic functionalization of polyhalogenated precursors.[6][7]

Key Experimental Protocols

The following protocols are representative examples of the core chemistry discussed. They are intended as a guide and should be adapted and optimized by a trained laboratory professional.

Protocol 1: Synthesis of 4-Phenoxy-2,3,5,6-tetrafluoropyridine via SNAr

This protocol demonstrates the highly regioselective substitution at the 4-position of pentafluoropyridine with an oxygen nucleophile.[23]

Workflow:

Step-by-Step Methodology:

-

Reagent Preparation: To a stirred solution of phenol (1.0 equivalent) in anhydrous acetonitrile (e.g., 20 mL per mmol of phenol), add pentafluoropyridine (1.05 equivalents).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.05 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Selective Amination of 2,3,5,6-Tetrachloropyridine

This protocol illustrates a base-promoted selective amination at the 2-position of a polychlorinated pyridine, a challenging transformation that often requires metal catalysis.[18][19]

Step-by-Step Methodology:

-

Vessel Preparation: In a sealable reaction vessel, combine 2,3,5,6-tetrachloropyridine (1a) (0.5 mmol, 1.0 equivalent), the desired amine (e.g., morpholine) (1.0 mmol, 2.0 equivalents), and sodium tert-butoxide (NaOtBu) (1.5 mmol, 3.0 equivalents).

-

Solvent Addition: Add water (2 mL) as the solvent.

-

Reaction: Seal the vessel and stir the mixture at 140 °C for 12 hours.

-

Cooling and Quenching: Cool the reaction to room temperature (25 °C) and quench by exposing the solution to air.

-

Extraction: Add an organic solvent such as ethyl acetate and dry the mixture with anhydrous magnesium sulfate (MgSO₄).

-

Analysis and Purification: Filter the drying agent. The product can be analyzed by GC/GC-MS. The crude product is then purified by silica gel column chromatography (using an ethyl acetate/petroleum ether mixture) to isolate the desired 2-amino-3,5,6-trichloropyridine derivative.[18]

Conclusion and Future Outlook

Polyhalogenated pyridines represent a mature yet continually evolving field of synthetic chemistry. Their predictable reactivity, particularly through SNAr, metal-halogen exchange, and palladium-catalyzed cross-coupling, provides a robust and reliable platform for generating molecular diversity. As the demand for novel, highly functionalized heterocyclic molecules in medicine and agriculture continues to grow, the strategic application of polyhalogenated pyridine chemistry will undoubtedly play a central role in the innovation pipeline. Future developments are likely to focus on more sustainable and efficient catalytic systems, expanding the scope of accessible transformations and further solidifying the importance of these versatile building blocks.

References

-

Wang, L., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link][18][19]

-

Neumann, C. N., et al. (2016). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link][5]

-

Aakash Institute. (n.d.). Understanding Hybridisation of I₃⁻: Triiodide Ion. Aakash Institute Educational Services. Available at: [Link]

-

Wang, L., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link][19]

-

Sandford, G., et al. (2000). Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][13]

-

ResearchGate. (2021). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link][6]

-

Iacono, S. T., et al. (2016). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. Available at: [Link][3]

-

Boaen, N. K., & Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews. Available at: [Link]

-

Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][20]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link][14]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

-

Mondal, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link][1]

-

López-Alarcón, C., et al. (2003). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Pharmaceutical Research. Available at: [Link]

-

Elsevier. (2022). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Elsevier. Available at: [Link][7]

-

Lina. (2020). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

-

Banks, R. E., et al. (1969). Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. Journal of the Chemical Society C: Organic. Available at: [Link][12]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link][8]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link][17]

-

Spivey, A. C., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Chemical Communications. Available at: [Link][23]

-

ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate. Available at: [Link][2]

-

Ghorab, M. M., et al. (2020). Polycyclodextrins: Synthesis, functionalization, and applications. Carbohydrate Polymers. Available at: [Link]

-

Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Explained. Available at: [Link][10]

-

ResearchGate. (2023). Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. Available at: [Link][22]

-

Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]

-

ResearchGate. (1998). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available at: [Link]

-

Jana, A., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, Y.-L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Available at: [Link]

-

LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. Available at: [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. LibreTexts. Available at: [Link][15]

-

Gandler, J. R., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link][11]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]

-

Current Protocols. (2009). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link][16]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Recent Advances in Modern Inorganic Chemistry: Featured Reviews. MDPI. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uwindsor.ca [uwindsor.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. img01.pharmablock.com [img01.pharmablock.com]

- 22. researchgate.net [researchgate.net]

- 23. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Bromo-2,6-dichloro-5-fluoropyridine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Complex Molecule Synthesis

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent electronic properties and the capacity for multi-site functionalization make it a privileged structure in drug discovery. Within the diverse family of polysubstituted pyridines, 3-Bromo-2,6-dichloro-5-fluoropyridine (CAS No. 152840-66-9) emerges as a highly strategic and versatile building block. This in-depth technical guide provides a comprehensive literature review, detailing the synthesis, chemical reactivity, and potential applications of this key intermediate, empowering researchers to leverage its unique properties in the design of next-generation therapeutics and agrochemicals.

The strategic placement of three different halogen atoms on the pyridine ring—bromine, chlorine, and fluorine—imparts a nuanced reactivity profile to the molecule. This allows for selective and sequential functionalization, a critical advantage in the multi-step synthesis of complex target molecules. The presence of a fluorine atom is particularly noteworthy, as its incorporation into bioactive compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1]

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 152840-66-9 | Commercial Suppliers |

| Molecular Formula | C₅BrCl₂FN | Calculated |

| Molecular Weight | 244.86 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Boiling Point | ~220-240 °C (Predicted) | Inferred |

| Density | ~1.9-2.0 g/cm³ (Predicted) | Inferred |

Note: The boiling point and density are predicted values and should be confirmed experimentally.

Spectroscopic Characterization:

While specific, publicly available spectra for 3-Bromo-2,6-dichloro-5-fluoropyridine are scarce, a predictive analysis based on the structure and data from analogous compounds, such as 3-Bromo-2-chloropyridine, can provide valuable insights for its identification and characterization.[2][3] The single proton on the pyridine ring would be expected to appear as a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the surrounding electron-withdrawing halogen atoms. In the ¹³C NMR spectrum, five distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring. Mass spectrometry would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis of 3-Bromo-2,6-dichloro-5-fluoropyridine: A Strategic Approach

A definitive, step-by-step synthesis protocol for 3-Bromo-2,6-dichloro-5-fluoropyridine is not explicitly detailed in readily accessible scientific literature. However, a plausible and logical synthetic strategy can be devised based on established methods for the synthesis of related polysubstituted pyridines, particularly from patented procedures for precursors like 2,6-dichloro-5-fluoronicotinic acid.[4]

A potential synthetic pathway could commence with a suitably substituted pyridine precursor, followed by a sequence of halogenation and functional group transformations. One logical starting material would be 2,6-dihydroxy-5-fluoropyridine or a derivative thereof. The synthesis would likely involve the following key transformations:

-

Chlorination: Conversion of the hydroxyl groups at the 2 and 6 positions to chloro groups. This is a common transformation in pyridine chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Bromination: Introduction of a bromine atom at the 3-position. This electrophilic aromatic substitution would likely require a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The regioselectivity of this step would be crucial and influenced by the existing substituents.

An alternative approach could involve starting with an aminopyridine and utilizing diazotization reactions to introduce the desired halogens, a strategy outlined in various patents for the synthesis of fluorinated pyridines.[5]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 3-Bromo-2,6-dichloro-5-fluoropyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2,6-dichloro-5-fluoropyridine lies in the differential reactivity of its three halogen substituents. This allows for a programmed and regioselective approach to the construction of more complex molecules.

-

Reactivity Hierarchy: In general, for halogenated pyridines, the reactivity of halogens towards nucleophilic aromatic substitution (SNAr) follows the order: F > Cl > Br. However, the position of the halogen on the ring significantly influences its lability. Halogens at the 2- and 6-positions are typically more susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. The bromine at the 3-position is generally less reactive towards SNAr.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a wide range of substituents. The chlorine atoms can also participate in cross-coupling reactions, often under different catalytic conditions, allowing for sequential functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 6-positions are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functionalities at these positions. The fluorine atom at the 5-position is generally less reactive in SNAr reactions compared to halogens at the 2- or 6-positions.

Diagram of Reactivity Sites:

Caption: Reactivity map of 3-Bromo-2,6-dichloro-5-fluoropyridine.

Applications in Drug Discovery and Agrochemicals

Polysubstituted pyridines are integral to the development of a wide range of pharmaceuticals and agrochemicals.[6][7] While specific, publicly disclosed applications of 3-Bromo-2,6-dichloro-5-fluoropyridine are not abundant, its structural motifs are present in various patented compounds, highlighting its role as a key intermediate.

Pharmaceuticals:

The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The ability to selectively functionalize the different halogen positions allows for the rapid generation of compound libraries for high-throughput screening. For instance, the 2,6-dichloro-5-fluoropyridine core is found in intermediates used for the synthesis of potent and selective inhibitors of various enzymes.[8] A notable example is its potential use in the synthesis of crizotinib impurities, where a similar substituted pyridine core is present.[9]

Agrochemicals:

In the agrochemical sector, fluorinated pyridines are crucial for the development of modern herbicides, fungicides, and insecticides.[10][11] The presence of the fluorine atom often enhances the biological activity and metabolic stability of the final product. The versatile reactivity of 3-Bromo-2,6-dichloro-5-fluoropyridine allows for the synthesis of complex molecules with desired properties for crop protection. For example, related 6-bromo-2-chloro-3-fluoropyridine derivatives are highlighted as important intermediates for agrochemicals.[6]

Conclusion: A Versatile Tool for Chemical Innovation

3-Bromo-2,6-dichloro-5-fluoropyridine stands as a testament to the power of strategic molecular design. Its unique arrangement of halogen atoms provides a versatile platform for the synthesis of a diverse array of complex organic molecules. For researchers and developers in the pharmaceutical and agrochemical industries, this compound offers a gateway to novel chemical space and the potential to create next-generation products with enhanced efficacy and safety profiles. As synthetic methodologies continue to evolve, the utility of such highly functionalized building blocks will undoubtedly continue to grow, solidifying their importance in the ongoing quest for scientific advancement.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-2-chloropyridine(52200-48-3) 13C NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | C13H10BrCl2FN2O | CID 11689426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

The Advent of a Privileged Scaffold: A Technical History and Guide to Functionalized Fluoropyridines

For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a familiar and indispensable scaffold. Its unique electronic properties and hydrogen bonding capabilities have cemented its place in the pharmacopeia. However, the strategic introduction of fluorine to this heterocycle has unlocked a new dimension of chemical and biological properties, transforming a common motif into a "privileged scaffold." This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of functionalized fluoropyridines, offering field-proven insights into the causality behind experimental choices and providing a practical resource for their synthesis and application.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The story of fluoropyridines is not one of a single breakthrough, but rather a gradual evolution of synthetic prowess. Early forays into organofluorine chemistry were fraught with challenges due to the extreme reactivity of elemental fluorine. The first significant strides in accessing fluorinated aromatics came with the advent of diazotization-fluorination reactions.

The groundwork was laid by German chemists Günther Balz and Günther Schiemann, who in 1927, developed a method to convert aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates.[1][2] This reaction, now famously known as the Balz-Schiemann reaction , provided the first reliable, albeit often harsh, method for introducing fluorine into an aromatic ring.[3] Its application to the pyridine series marked the true beginning of accessible fluoropyridine chemistry.

One of the earliest documented syntheses of a simple fluoropyridine was reported in 1949 by Arthur Roe and G.F. Hawkins, who prepared 2-fluoropyridine from 2-aminopyridine using a modified Balz-Schiemann procedure.[4][5] This seminal work opened the door for more extensive exploration of these compounds.

The subsequent decades saw the development of alternative and often more practical synthetic routes, driven by the burgeoning pharmaceutical industry's interest in the unique properties imparted by fluorine. The Halogen Exchange (Halex) reaction , a robust method for nucleophilic aromatic substitution (SNAr), became a cornerstone of industrial production.[6][7] This was followed by more nuanced approaches, such as those utilizing pyridine N-oxides to activate the ring for fluorination, and the more recent, atom-economical methods of direct C-H fluorination .

Part 2: The Chemist's Toolkit: Key Synthetic Methodologies

The synthesis of functionalized fluoropyridines requires a careful consideration of the desired regioisomer and the tolerance of other functional groups. The choice of method is dictated by a balance of reactivity, selectivity, and scalability.

The Classic Approach: The Balz-Schiemann Reaction

The Balz-Schiemann reaction remains a valuable tool, particularly for the synthesis of fluoropyridines that are not easily accessible through nucleophilic substitution.[2] The causality behind its utility lies in its ability to generate an aryl cation intermediate, which is then trapped by a fluoride ion.[1]

Mechanism: The reaction proceeds through three key steps:

-

Diazotization: A primary aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a stable pyridyldiazonium tetrafluoroborate salt.

-

Isolation: The diazonium salt is typically isolated as a solid.

-

Thermal Decomposition: The dry salt is heated, leading to the expulsion of nitrogen gas and the formation of an aryl cation, which is subsequently quenched by the tetrafluoroborate counter-ion to yield the fluoropyridine.[1]

Experimental Protocol: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction

-

Step 1: Diazotization.

-

In a suitable vessel, dissolve 3-aminopyridine (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq) at 0-5 °C with stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, ensuring the temperature is maintained below 10 °C.

-

Stir the resulting mixture for 1 hour at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Isolation of the Diazonium Salt.

-

Collect the precipitated pyridyldiazonium tetrafluoroborate salt by filtration.

-

Wash the salt with cold diethyl ether and dry under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with appropriate safety precautions.

-

-

Step 3: Thermal Decomposition.

-

Gently heat the dry diazonium salt under an inert atmosphere. The decomposition is often exothermic and should be controlled carefully.

-

The product, 3-fluoropyridine, can be isolated by distillation from the reaction mixture.

-

The Industrial Workhorse: The Halex Reaction

For large-scale production, the Halex (Halogen Exchange) reaction is often the method of choice due to its cost-effectiveness and avoidance of potentially explosive diazonium intermediates.[6][7] This nucleophilic aromatic substitution (SNAr) relies on the displacement of a halide (typically chloride) with a fluoride ion, usually from an alkali metal fluoride like KF or CsF.

Mechanism: The reaction proceeds via a Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.[8][9] The attack of the fluoride ion forms a negatively charged intermediate (the Meisenheimer complex), which is stabilized by resonance. Subsequent loss of the leaving group (e.g., chloride) restores aromaticity and yields the fluoropyridine.

The choice of solvent is critical; polar aprotic solvents like DMSO, DMF, or sulfolane are required to solvate the potassium fluoride and facilitate the reaction.[6] High temperatures (150–250 °C) are typically necessary to overcome the activation energy of C-Cl bond cleavage.

Experimental Protocol: Industrial-Style Synthesis of 4-Fluoropyridine via Halex Reaction

-

Step 1: Reaction Setup.

-

To a high-pressure reactor equipped with a mechanical stirrer, add 4-chloropyridine (1.0 eq), anhydrous potassium fluoride (KF) (1.5-2.0 eq), and a polar aprotic solvent such as sulfolane.

-

Seal the reactor and begin stirring.

-

-

Step 2: Reaction Execution.

-

Heat the mixture to 200-220 °C and maintain this temperature for several hours, monitoring the reaction progress by GC-MS.

-

After completion, cool the reactor to room temperature.

-

-

Step 3: Product Isolation.

-

Carefully vent any pressure and open the reactor.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with water to remove residual solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-fluoropyridine by fractional distillation.

-

Milder Approaches: Pyridine N-Oxide Chemistry

The use of pyridine N-oxides provides a milder and often more regioselective route to 2-fluoropyridines. The N-oxide functionality activates the 2- and 6-positions towards nucleophilic attack without the need for harsh conditions.

Mechanism: The pyridine N-oxide is first activated with an electrophilic reagent, such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O). This forms a highly reactive intermediate where the oxygen is acylated, making the C2 and C6 positions exceptionally electrophilic. Subsequent treatment with a fluoride source, like KF or a tetralkylammonium fluoride, results in nucleophilic attack at the 2-position and displacement of the activated oxygen group.

Experimental Protocol: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide

-

Step 1: Activation.

-

Dissolve pyridine N-oxide (1.0 eq) in an anhydrous solvent like acetonitrile.

-

Cool the solution to 0 °C and add tosyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature.

-

Stir the reaction at room temperature for 1-2 hours until the activation is complete (monitor by TLC).

-

-

Step 2: Fluorination.

-

Add spray-dried potassium fluoride (KF) (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (around 80 °C) and stir for 12-18 hours.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford 2-fluoropyridine.

-

The Modern Frontier: Direct C-H Fluorination

The quest for greater efficiency has led to the development of direct C-H fluorination methods, which avoid the need for pre-functionalized starting materials. One of the most significant breakthroughs in this area was the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines, developed by the Hartwig group.[10]

Mechanism: While the precise mechanism is complex, it is believed to proceed via a pathway analogous to the Chichibabin amination reaction.[10][11] The reaction is highly regioselective for the C-H bond adjacent to the nitrogen atom (the 2-position).

Experimental Protocol: Direct C-H Fluorination of 3-Phenylpyridine with AgF₂

-

Step 1: Reaction Setup.

-

In a nitrogen-filled glovebox, add 3-phenylpyridine (1.0 eq) and acetonitrile to a reaction vial.

-

Add silver(II) fluoride (AgF₂) (2.0 eq) to the vial. Caution: AgF₂ is moisture-sensitive and should be handled under an inert atmosphere.

-

-

Step 2: Reaction.

-

Seal the vial and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by GC-MS.

-

-

Step 3: Quenching and Extraction.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 4: Purification.

-

Purify the crude product by flash chromatography on silica gel to yield 2-fluoro-3-phenylpyridine.

-

Part 3: The Impact of a Single Atom - Fluoropyridines in Drug Discovery

The introduction of fluorine into a pyridine ring can have profound effects on a molecule's physicochemical and biological properties.[12] This has made functionalized fluoropyridines highly sought-after building blocks in modern drug discovery.[13]

Modulation of Physicochemical Properties

-

pKa Alteration: Fluorine is a highly electronegative atom, and its presence on the pyridine ring has a strong inductive electron-withdrawing effect. This effect decreases the electron density on the pyridine nitrogen, making it less basic. The position of the fluorine atom has a significant impact on the extent of this pKa reduction, with fluorination at the 2-position having the most pronounced effect.[14] This modulation of basicity is crucial for optimizing drug-receptor interactions and pharmacokinetic properties.

-

Lipophilicity Tuning: The effect of fluorination on lipophilicity (logP) is context-dependent.[12][15] While the introduction of a single fluorine atom can sometimes increase polarity and decrease lipophilicity, polyfluorination or the introduction of fluorinated alkyl groups generally increases lipophilicity. This allows for fine-tuning of a drug's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug.

Case Studies: Fluoropyridines in FDA-Approved Drugs

The strategic use of fluoropyridine scaffolds is evident in numerous recently approved pharmaceuticals.

-

Vericiguat (Verquvo®): An oral soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[16][17] Its structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The synthesis of this core involves the condensation of an aminopyrazole with an α-fluoro-β-(dialkylamino)acrylaldehyde intermediate.[18][19]

-

Lemborexant (Dayvigo®): A dual orexin receptor antagonist for the treatment of insomnia.[20][21] Lemborexant contains a 5-fluoropyridin-2-yl amide moiety. The synthesis involves the amidation of a cyclopropanecarboxylic acid with 2-amino-5-fluoropyridine.[22][23]

-

Alpelisib (Piqray®): A kinase inhibitor used to treat certain types of breast cancer.[24][25] It features a 4-(2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridin-4-yl)thiazole structure. The trifluoromethylpyridine motif is a key component for its activity.[26]

Part 4: Comparative Analysis and Future Outlook

The choice of synthetic method for a given fluoropyridine is a strategic decision based on several factors.

| Method | Advantages | Disadvantages | Best Suited For |

| Balz-Schiemann | Access to a wide range of regioisomers, good for electron-rich and -neutral pyridines.[1] | Harsh conditions, potential for explosive intermediates, often lower yields.[2] | Lab-scale synthesis of specific isomers not accessible by SNAr. |

| Halex Reaction | Cost-effective, scalable, avoids diazonium salts.[6][7] | Requires high temperatures, limited to activated pyridines (electron-withdrawing groups). | Industrial-scale production of 2- and 4-fluoropyridines. |

| Pyridine N-Oxide | Milder conditions, high regioselectivity for the 2-position. | Requires an extra step to form the N-oxide. | Regioselective synthesis of 2-fluoropyridines with sensitive functional groups. |

| Direct C-H Fluorination | Atom-economical, avoids pre-functionalization, mild conditions.[10] | Requires stoichiometric, expensive reagents (e.g., AgF₂), substrate scope can be limited. | Late-stage fluorination in drug discovery and synthesis of complex molecules. |

The field of fluoropyridine synthesis continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable methods. Catalytic C-H fluorination and novel fluorinating reagents are promising areas of investigation that will undoubtedly expand the chemist's toolkit for accessing these valuable compounds. The enduring importance of the fluoropyridine scaffold in medicinal chemistry ensures that it will remain a central focus of synthetic innovation for years to come.

References

-